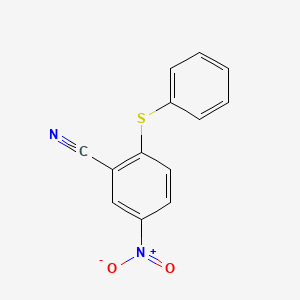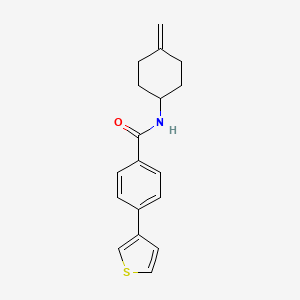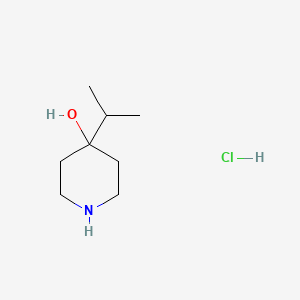![molecular formula C7H10ClF2NO2 B2394483 2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]ethanone CAS No. 2411227-13-7](/img/structure/B2394483.png)
2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]ethanone, also known as DFM, is a chemical compound that has been used in scientific research for several years. It is a potent inhibitor of aldehyde dehydrogenase (ALDH), an enzyme that plays a crucial role in the metabolism of alcohol and other toxic substances.
Mecanismo De Acción
2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]ethanone inhibits ALDH activity by binding to the enzyme's active site and blocking the conversion of toxic aldehydes into less toxic carboxylic acids. This leads to an accumulation of toxic aldehydes in the body, which can have deleterious effects on cellular function and metabolism.
Biochemical and Physiological Effects
2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]ethanone has been shown to have a wide range of biochemical and physiological effects, including the inhibition of ALDH activity, the induction of oxidative stress, and the modulation of cellular signaling pathways. It has been used to study the role of ALDH in alcohol metabolism, drug metabolism, and cancer biology.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]ethanone has several advantages for use in lab experiments, including its high potency and selectivity for ALDH inhibition, its ability to induce oxidative stress, and its ability to modulate cellular signaling pathways. However, it also has several limitations, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for research on 2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]ethanone, including the development of more potent and selective ALDH inhibitors, the investigation of its potential as a therapeutic agent for cancer and other diseases, and the exploration of its role in oxidative stress and cellular signaling pathways. Additionally, further studies are needed to determine the safety and toxicity of 2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]ethanone in humans, and to identify potential drug interactions and side effects.
Conclusion
In conclusion, 2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]ethanone is a potent inhibitor of aldehyde dehydrogenase that has been used extensively in scientific research. Its ability to modulate cellular signaling pathways and induce oxidative stress makes it a valuable tool for investigating the role of ALDH in various physiological and pathological conditions. However, further research is needed to fully understand its potential as a therapeutic agent and to identify potential safety concerns.
Métodos De Síntesis
The synthesis of 2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]ethanone involves the reaction of 3-(difluoromethoxymethyl)azetidine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that is soluble in organic solvents such as dichloromethane and chloroform.
Aplicaciones Científicas De Investigación
2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]ethanone has been used extensively in scientific research to study the role of ALDH in various physiological and pathological conditions. It has been shown to be a potent inhibitor of ALDH activity in vitro and in vivo, and has been used to investigate the role of ALDH in alcohol metabolism, drug metabolism, and oxidative stress.
Propiedades
IUPAC Name |
2-chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClF2NO2/c8-1-6(12)11-2-5(3-11)4-13-7(9)10/h5,7H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLIHHFIUSBLKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCl)COC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClF2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methyl-5-oxopiperazine-2-carboxylic acid](/img/structure/B2394404.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2394409.png)


![6-(4-Ethylphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2394413.png)

![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2394415.png)



![N-(4-sulfamoylbenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2394423.png)
![1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-4-fluorobenzene](/img/structure/B2394424.png)